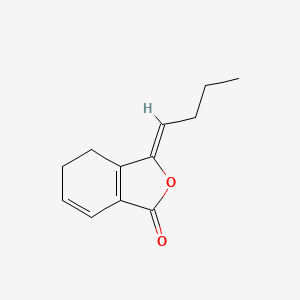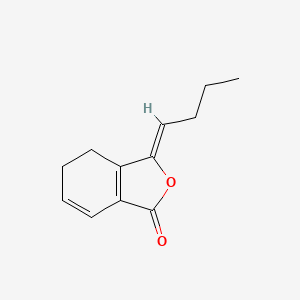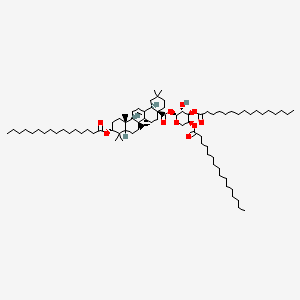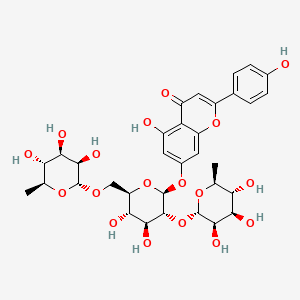
Lunularin
Vue d'ensemble
Description
Lunularin is a dihydrostilbenoid found in common celery and the roots of Hydrangea macrophylla . It is also produced by the liverwort Conocephalum conicum, which converts lunularic acid into lunularin .
Synthesis Analysis
Lunularin is a metabolite of lunularic acid . It is formed by enzymatic decarboxylation . A lunularic acid decarboxylase has been detected from the liverwort Conocephalum conicum, which converts lunularic acid into lunularin .
Molecular Structure Analysis
Lunularin has a chemical formula of C14H14O2 . It contains 31 bonds in total, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic hydroxyls .
Chemical Reactions Analysis
Lunularin is involved in the metabolism of resveratrol by the human gut microbiota . It is a product of the reduction of resveratrol to dihydroresveratrol .
Physical And Chemical Properties Analysis
Lunularin has a molar mass of 214.26 g/mol . It is a solid at room temperature .
Applications De Recherche Scientifique
Lunularin in Plant Biology
- Lunularic acid and lunularin, along with other compounds, have been detected in various species of liverworts and in Hydrangea macrophylla roots. These discoveries suggest a broader distribution of these compounds across different plant species and their potential role in plant biology and chemistry (Gorham, 1977).
Metabolism and Bioactivity
- Lunularic acid is metabolized in the liverwort Lunularia cruciata to produce lunularin, a natural dihydrostilbene derivative. This process highlights the role of lunularin in plant metabolism and its possible significance in the phenylpropanoid-polymalonate pathway (Pryce, 1972).
- Lunularin, identified in Melampyrum pratense L., exhibits anti-inflammatory properties by inhibiting proinflammatory transcription factors and mediators. This discovery points to its potential therapeutic applications in treating inflammation-related conditions (Vogl et al., 2013).
Human Metabolism and Health
- Lunularin plays a role in human metabolism, especially in the context of resveratrol consumption. Studies have identified lunularin producers and non-producers among individuals, which could have implications for personalized nutrition and health strategies (Iglesias-Aguirre et al., 2022).
Chemical Synthesis and Applications
- Lunularin has been chemically synthesized, which opens the door for its potential use in various applications, including as a model for halometabolites and for studying its biological activities (Krauss et al., 2015).
- A study on the metabolism of resveratrol in the human gut microbiota revealed the formation of lunularin as a novel metabolite, highlighting its role in dietary resveratrol metabolism and potential health effects (Iglesias-Aguirre et al., 2022).
Phytochemistry and Therapeutic Potential
- Lunularin and oxyresveratrol, isolated from Morus macroura, represent an interesting area of research in phytochemistry, with potential therapeutic applications due to their unique chemical structures (Soekamto et al., 2010).
Safety And Hazards
Lunularin should be handled with care to avoid dust formation. It is advised to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation when handling Lunularin .
Relevant Papers
Several papers have been identified that provide relevant information on Lunularin. These include studies on the metabolism of resveratrol by the human gut microbiota , the antiproliferative activity of stilbenes and their gut microbiota metabolites in colon cancer cells , and a novel metabolite from the human gut microbiota after consuming resveratrol .
Propriétés
IUPAC Name |
3-[2-(4-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10,15-16H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEYXPCRQKRNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190614 | |
| Record name | Lunularin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lunularin | |
CAS RN |
37116-80-6 | |
| Record name | Lunularin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37116-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lunularin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037116806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lunularin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUNULARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXG9EP247C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



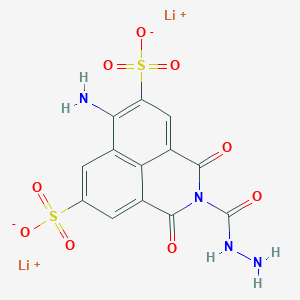
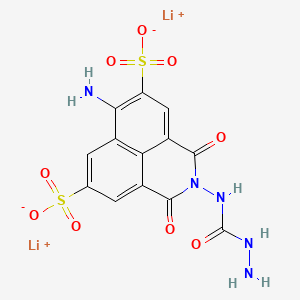
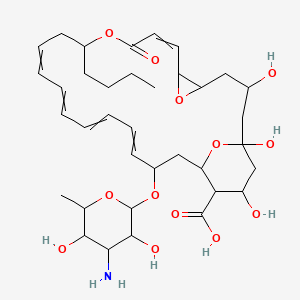
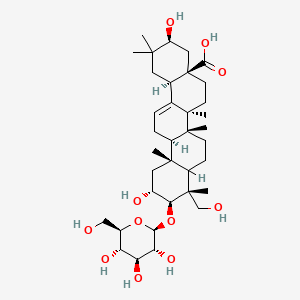
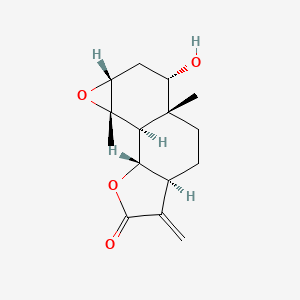
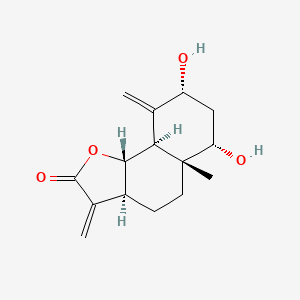
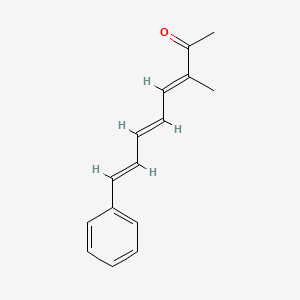
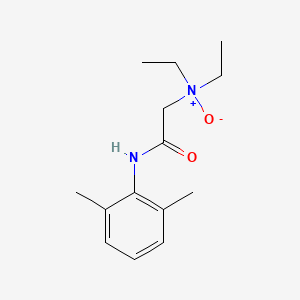
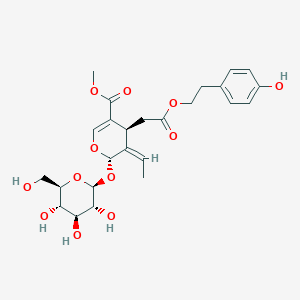
![[(2R,3R,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-6-ethoxy-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1675385.png)
